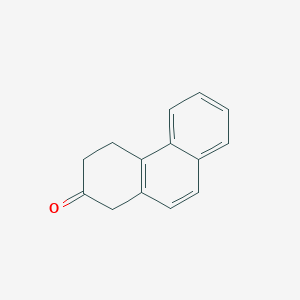
2(1H)-Phenanthrenone, 3,4-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Phenanthrenone, 3,4-dihydro- is an organic compound belonging to the class of phenanthrenones This compound is characterized by a phenanthrene core structure with a ketone functional group at the 2-position and a dihydro modification at the 3,4-positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Phenanthrenone, 3,4-dihydro- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Friedel-Crafts acylation of phenanthrene with an appropriate acyl chloride followed by reduction can yield the desired compound. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and a reducing agent like sodium borohydride (NaBH4).
Industrial Production Methods: Industrial production of 2(1H)-Phenanthrenone, 3,4-dihydro- often employs scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound under controlled conditions. The use of automated reactors and real-time monitoring ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2(1H)-Phenanthrenone, 3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted phenanthrenones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or ferric chloride (FeCl3).
Major Products Formed:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Phenanthrenol derivatives.
Substitution: Substituted phenanthrenones with various functional groups.
Scientific Research Applications
2(1H)-Phenanthrenone, 3,4-dihydro- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2(1H)-Phenanthrenone, 3,4-dihydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interfere with DNA synthesis and repair mechanisms.
Comparison with Similar Compounds
Phenanthrenequinone: Similar structure but with a quinone functional group.
Phenanthrenol: Similar structure but with an alcohol functional group.
Dihydrophenanthrene: Similar structure but without the ketone functional group.
Uniqueness: 2(1H)-Phenanthrenone, 3,4-dihydro- is unique due to its specific combination of a phenanthrene core with a ketone group and dihydro modification. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H12O |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
3,4-dihydro-1H-phenanthren-2-one |
InChI |
InChI=1S/C14H12O/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-6H,7-9H2 |
InChI Key |
BHZRMLCGRKKPTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1=O)C=CC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



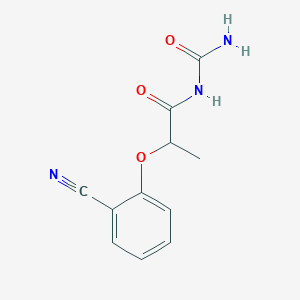
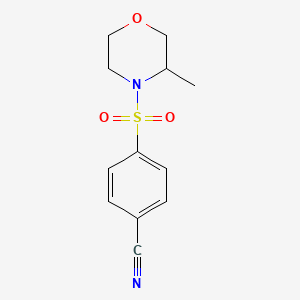
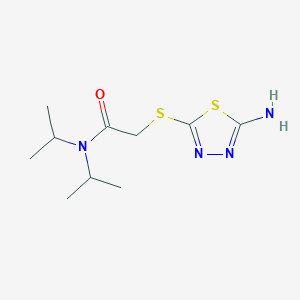
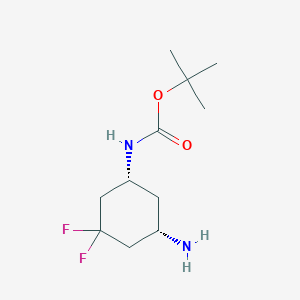
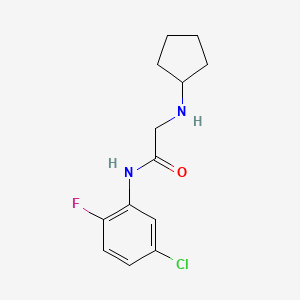

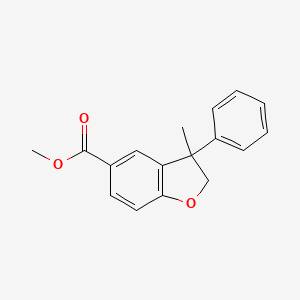

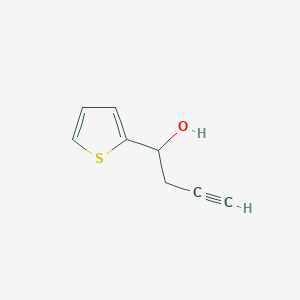

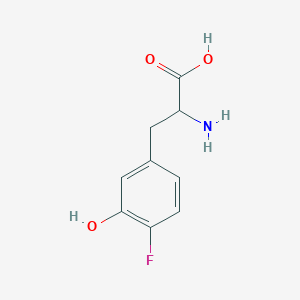
![(S)-2-Hydroxy-3-methyl-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid](/img/structure/B14903482.png)
![2-(((3AR,4S,6R,6aS)-6-((6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14903491.png)
